Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone
Description
Properties
IUPAC Name |
benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-11(5-4-8-13(10)18(20)21)15(19)17-9-16-12-6-2-3-7-14(12)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYJQQDNEQYZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320035 | |
| Record name | benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314022-87-2 | |
| Record name | benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 2-methyl-3-nitrobenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as Lewis acids or transition metal complexes are commonly employed to facilitate the reaction.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methanone Carbon
The ketone group undergoes nucleophilic reactions under basic or acidic conditions. For example:
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Condensation with Hydrazines : Reacting with hydrazine derivatives forms hydrazones, which can cyclize into heterocycles. A study demonstrated that treatment with hydrazine hydrate in ethanol under reflux yields N'-[2'-{2-phenyl-1,3-thiazolidin-4-one}-5'-methylene-1',3',4'-thiadiazole]-2-methyl-benzimidazole via microwave-assisted cyclization (1.30 minutes, 300 W) .
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Product Yield |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | Reflux | 1.5 hr | 87% |
Functionalization of the Benzimidazole Ring
The NH group in benzimidazole can participate in alkylation or acylation:
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Propargylation : Using propargyl bromide and K₂CO₃ in DMF, the NH group is alkylated to form 2-(methylthio)-1-(prop-2-ynyl)-1H-benzimidazole , confirmed by ¹H NMR (singlet at δ 5.07 ppm for CH₂) .
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides generates triazole-linked derivatives, enabling further bioconjugation .
Modification of the Nitro Group
The nitro group at the 3-position of the phenyl ring is highly reactive:
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Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or use of Sn/HCl reduces the nitro group to an amine, forming Benzimidazol-1-yl-(2-methyl-3-aminophenyl)methanone . This intermediate undergoes diazotization for coupling reactions .
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Electrophilic Substitution : The nitro group directs electrophilic substitution (e.g., nitration, sulfonation) to the para position relative to itself.
Heterocycle Formation via Cyclocondensation
The compound serves as a precursor for synthesizing fused heterocycles:
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Oxadiazole Formation : Reaction with carbon disulfide and KOH in ethanol under reflux produces 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiole (55% yield, mp 175–176°C) .
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Triazole Synthesis : Treatment with aryl isothiocyanates forms 4-(4-methylphenyl)-1,2,4-triazol-3-thiol derivatives, as confirmed by IR (C=O at 1675 cm⁻¹) and ¹H NMR (δ 9.63–10.51 ppm for CONH) .
Cross-Coupling Reactions
The methyl group adjacent to the nitro substituent participates in oxidative coupling:
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Iodine-Catalyzed Coupling : In DMSO with I₂ (20 mol%), the methyl group undergoes C(sp³)–H activation, enabling cross-coupling with 2-(1H-benzimidazol-2-yl)aniline to form benzimidazo[1,2-c]quinazoline derivatives (110°C, 6 hours, 65–78% yield) .
Rearrangement Reactions
Under acidic or thermal conditions, the compound undergoes structural rearrangements:
-
Ring Contraction : Heating with acetic anhydride rearranges the nitro-substituted phenyl group into benzimidazolone derivatives, as observed in analogous quinoxaline systems .
Antimicrobial Activity of Derivatives
Derivatives exhibit significant bioactivity:
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1,3,4-Oxadiazole and 1,2,4-Triazole Analogs : Show inhibitory effects against Escherichia coli (MIC: 12.5 µg/mL) and Staphylococcus aureus (MIC: 6.25 µg/mL) .
| Compound Type | Test Organism | MIC (µg/mL) |
|---|---|---|
| 1,3,4-Oxadiazole | E. coli | 12.5 |
| 1,2,4-Triazole | S. aureus | 6.25 |
Spectroscopic Characterization
Key spectral data for structural confirmation:
Scientific Research Applications
Benzimidazole derivatives, including benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone, have been extensively studied for their diverse biological activities. These include:
- Antimicrobial Properties : Numerous studies have demonstrated the antimicrobial efficacy of benzimidazole derivatives against various bacterial and fungal strains. For instance, compounds with nitro substitutions have shown enhanced antibacterial activity due to their ability to interfere with microbial nucleic acid synthesis .
- Antiviral Activity : Research indicates that certain benzimidazole derivatives can inhibit viral infections. For example, compounds similar to this compound have shown effectiveness against Bovine Viral Diarrhea Virus (BVDV) and other viral pathogens .
- Anticancer Potential : Several studies highlight the anticancer properties of benzimidazole derivatives. Compounds have been synthesized that exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step chemical reactions that allow for the modification of the compound to enhance its biological activity or to create new derivatives. This includes:
- Mannich Reactions : These reactions are employed to introduce various substituents onto the benzimidazole core, potentially increasing its therapeutic efficacy .
Case Study 1: Antimicrobial Efficacy
A series of studies evaluated the antimicrobial activity of benzimidazole derivatives against Gram-positive and Gram-negative bacteria. Compounds were tested using standard broth dilution methods, revealing minimum inhibitory concentration (MIC) values comparable to established antibiotics like chloramphenicol .
Case Study 2: Anticancer Activity
Research conducted on a library of substituted benzimidazoles demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The study found that certain derivatives induced apoptosis through mitochondrial pathways, indicating their potential as anticancer agents .
Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains | MIC comparable to standard antibiotics |
| Antiviral | Inhibitory effects on viruses like BVDV | Significant reduction in viral load |
| Anticancer | Induces apoptosis in cancer cell lines | Cytotoxicity observed in multiple cancer types |
| Anti-inflammatory | Potential for COX inhibition leading to reduced inflammation | Notable reduction in edema compared to standard treatments |
Mechanism of Action
The mechanism of action of benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Structural and Substituent Analysis
Structurally analogous compounds share the benzimidazolyl methanone core but differ in aryl substituents. Key examples from literature include:
Structural Implications :
- Electron-donating groups (e.g., -CH₃, -OCH₃) may enhance solubility in non-polar media or stabilize resonance structures .
Spectroscopic Properties
Infrared (IR) and nuclear magnetic resonance (NMR) data highlight substituent effects:
IR Spectroscopy (C=O Stretching Frequencies):
Analysis :
- The absence of strong electron-withdrawing groups (e.g., dual -NO₂ in Compound 13) in the target compound may result in a C=O stretch closer to 1715–1720 cm⁻¹, similar to Compound 23 .
NMR Chemical Shifts:
Analysis :
- The target compound’s methyl group (δ ~2.9 ppm) and nitro-substituted aromatic protons (δ ~8.6–8.9 ppm) align with trends in analogs. Pyridine or methoxy substituents (e.g., Compound 21, 23) introduce distinct deshielding effects .
Thermal and Stability Profiles
While direct data for the target compound is unavailable, analogs suggest decomposition temperatures correlate with hydrogen bonding and substituent stability:
- Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C (stabilized by H-bonding) .
- 5,5′-(Hydrazonomethylene)bis(1H-tetrazole): Decomposes at 247.6°C .
Prediction: The target compound’s nitro and methyl groups may reduce thermal stability compared to H-bond-rich analogs but enhance stability over non-substituted benzimidazoles.
Biological Activity
Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone is a compound that integrates a benzimidazole moiety with a 2-methyl-3-nitrophenyl group. This unique structure contributes to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, supported by data tables and case studies.
Structural Characteristics
The compound features a benzimidazole ring system, known for its pharmacological significance. The nitro group on the phenyl ring enhances the molecule's reactivity and biological profile. The basic structure can be summarized as follows:
| Component | Structural Feature | Biological Relevance |
|---|---|---|
| Benzimidazole | Bicyclic structure | Found in various pharmaceuticals |
| 2-Methyl-3-nitrophenyl | Nitro substitution enhances reactivity | Potential for antimicrobial and anticancer activity |
| Methanone | Functional group | Influences electronic properties |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include condensation reactions between appropriate precursors. The process often aims to optimize yield and purity while ensuring the retention of biological activity.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains. In vitro studies have shown promising results:
- Minimum Inhibitory Concentrations (MICs) : Compounds derived from benzimidazole structures often demonstrate MIC values ranging from 1 µg/mL to 16 µg/mL against Gram-positive and Gram-negative bacteria, indicating strong antibacterial efficacy .
Anticancer Activity
The compound has also been studied for its anticancer potential. A notable study highlighted its ability to inhibit cell proliferation in several cancer cell lines:
- Cell Lines Tested : The compound was tested against human leukemia (HL60), breast cancer (MCF-7), and lung cancer (NCI-H460) cell lines.
- Results : It demonstrated IC50 values in the micromolar range, indicating effective antiproliferative activity .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural modifications. Key findings from SAR studies include:
- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-donating groups on the phenyl ring tends to enhance antibacterial and anticancer activities.
- Substituent Positioning : The position of substituents on the benzimidazole ring can significantly affect binding affinity and biological efficacy.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of benzimidazole derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with nitro substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .
Case Study 2: Anticancer Properties
In a comparative analysis of various benzimidazole derivatives, those containing methanone functionalities showed superior anticancer activity against multiple cancer cell lines. The study concluded that structural modifications significantly influence therapeutic outcomes .
Q & A
Q. What are the recommended synthetic routes for Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling a benzimidazole derivative with a substituted phenylmethanone. Key steps include:
- Using acyl chlorides (e.g., m-toluoyl chloride) to react with o-phenylenediamine derivatives under reflux conditions in aprotic solvents like toluene or dichloromethane .
- Optimizing reaction time and temperature (e.g., 80–100°C for 12–24 hours) to prevent side products like uncyclized amides .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product, followed by recrystallization from ethanol for higher purity .
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
A multi-technique approach is essential:
- High-resolution LC/MS : To confirm molecular weight and detect impurities. Electrospray ionization (ESI) in positive mode is recommended for nitro-containing compounds .
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substitution patterns, with DEPT-135 and COSY for resolving overlapping signals .
- X-ray crystallography : For unambiguous structural confirmation. SHELXL (via the SHELX suite) is widely used for refinement, particularly for small molecules with nitro groups .
Q. What safety protocols should be followed during synthesis and handling?
- Use fume hoods and personal protective equipment (PPE) due to potential irritancy from nitro and benzimidazole groups .
- Store the compound in airtight containers under inert gas (N₂/Ar) to prevent degradation. Monitor for exothermic decomposition above 200°C .
- First-aid measures: Immediate eye rinsing with water (15+ minutes) and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is effective for:
- Optimizing molecular geometry and calculating frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Simulating IR and UV-Vis spectra for comparison with experimental data to validate tautomeric forms (e.g., keto-enol tautomerism) .
- Solvent effects can be modeled using the Polarizable Continuum Model (PCM) to assess stability in different media .
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- For NMR discrepancies : Use 2D techniques (HSQC, HMBC) to assign ambiguous peaks. Compare with DFT-predicted chemical shifts .
- For crystallographic ambiguities : Re-refine data with SHELXL, adjusting thermal parameters and checking for twinning or disorder. High-resolution data (≤1.0 Å) minimizes errors .
- Cross-validate using alternative methods (e.g., IR spectroscopy to confirm nitro group presence if X-ray data is unclear) .
Q. What strategies are effective for studying structure-activity relationships (SAR) with analogs?
- Substituent variation : Replace the 2-methyl-3-nitrophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess electronic effects on bioactivity .
- Bioisosteric replacement : Swap the benzimidazole core with indole or triazole rings to evaluate binding affinity changes .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions with biological targets (e.g., enzyme active sites) .
Q. How does tautomerism affect the compound’s chemical behavior?
The nitro and benzimidazole groups may facilitate proton transfer, leading to tautomeric equilibria. Investigate via:
- Variable-temperature NMR : Detect slow-exchanging protons indicative of tautomers .
- Theoretical calculations : Compare relative energies of tautomers using DFT to predict the dominant form in solution .
- X-ray crystallography : Resolve tautomeric states in the solid state, noting hydrogen-bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
